molecular formula C10H17F3N2O2 B1523865 2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate CAS No. 1306603-23-5

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate

Cat. No. B1523865
CAS RN: 1306603-23-5
M. Wt: 254.25 g/mol
InChI Key: GCPHBYPWJAEBTE-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate (TFEPPC) is a novel compound that has been studied for its potential applications in various scientific fields. The compound was first synthesized in 2005 and has since been studied for its biochemical and physiological effects. TFEPPC has been found to have a wide range of potential applications, including as an antifungal agent, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Antileukemic Activity

Researchers have synthesized a series of bis(carbamates) with potential antileukemic activities. Among these, certain bis(carbamates) showed significant in vivo activity against P388 lymphocytic leukemia, highlighting the therapeutic potential of compounds within this chemical class (Anderson et al., 1988).

Facile and Efficient Synthesis Techniques

A study detailed an efficient synthesis method for p-Azidotetrafluoroaniline, employing a stable carbamate intermediate. This work illustrates the broader chemical synthesis applications of carbamates and their intermediates in creating photoaffinity reagents (Chehade & Spielmann, 2000).

Advanced Material Applications

Carbamate derivatives have been utilized in the development of dye-sensitized solar cells (DSSCs), where pyridine derivatives acted as effective additives in bromide/tribromide electrolytes. This indicates the compound's utility in improving energy conversion efficiencies in solar technologies (Bagheri, Dehghani, & Afrooz, 2015).

Catalytic Applications in Organic Synthesis

Trifluoromethanesulfonic acid has been shown to efficiently catalyze the cyclisation of homoallylic sulfonamides to pyrrolidines. This demonstrates the utility of carbamate and related compounds in catalyzing the formation of complex polycyclic systems, indicating their role in synthetic organic chemistry (Haskins & Knight, 2002).

Applications in Organic Light-Emitting Diodes (OLEDs)

A study on bulky 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compounds, with high triplet energy levels, indicated their effective use as hosts for blue thermally activated delayed fluorescence (TADF) OLEDs. This underscores the potential of such compounds in the development of advanced materials for electronic devices (Zhao et al., 2020).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-pyrrolidin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)8-17-9(16)14-4-3-7-15-5-1-2-6-15/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHBYPWJAEBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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